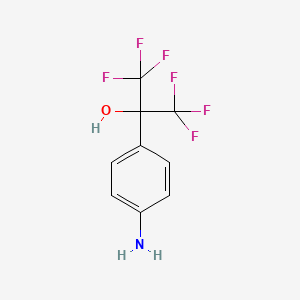

![molecular formula C17H19N5O4 B2549716 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 77351-01-0](/img/structure/B2549716.png)

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a chemical compound. It belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, an efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .

Chemical Reactions Analysis

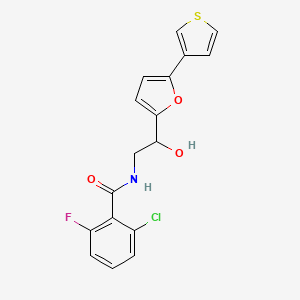

The chemical reactions of similar compounds have been studied. For instance, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane was heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(4-Ethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta-[4,5]thieno[2,3-d]pyrimidine-4-carboxamide was reported as a white powder with a melting point of 143–144°C .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of related purinediones involves multi-step processes starting from specific precursors, demonstrating the versatility of synthetic routes for creating a wide range of purine derivatives with potential applications in medicinal chemistry and drug design (Šimo, Rybár, & Alföldi, 1995).

- Research on the synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines reveals the potential for creating novel compounds by treating 9-aryl-6-cyanopurines with primary amines, indicating the structural versatility and reactivity of purine derivatives (Carvalho, Esperanca, Esteves, & Proença, 2007).

Biological Activity

- Studies on 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have shown that these derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential for antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

- The isolation of new purine derivatives from natural sources, such as the South China Sea gorgonian Subergorgia suberosa, underscores the ongoing interest in exploring the therapeutic potential of purine-based compounds (Qi, Zhang, Gao, & Li, 2008).

Structural Analysis

- Crystallographic studies provide insights into the conformations and hydrogen-bonding patterns of purine-pyrimidine complexes, contributing to our understanding of molecular interactions critical for the design of nucleotide-based drugs (Sobell, 1966).

Pharmacological Applications

- The synthesis of novel compounds based on purine and pyrimidine derivatives, such as thieno[2,3-d]pyrimidine-2,4-dione derivatives, highlights ongoing efforts to discover new drugs with improved potency and selectivity for various biological targets (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-3-26-12-6-4-10(5-7-12)21-8-11(23)9-22-13-14(18-16(21)22)20(2)17(25)19-15(13)24/h4-7,11,23H,3,8-9H2,1-2H3,(H,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGUJCUVYYRDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)